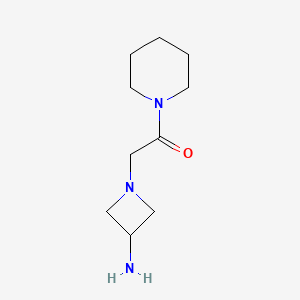

2-(3-Aminoazetidin-1-yl)-1-(piperidin-1-yl)ethan-1-one

Description

Properties

IUPAC Name |

2-(3-aminoazetidin-1-yl)-1-piperidin-1-ylethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19N3O/c11-9-6-12(7-9)8-10(14)13-4-2-1-3-5-13/h9H,1-8,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OSSSIXQOOAHGSW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)C(=O)CN2CC(C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H19N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Core Structure Derivatives

Several analogs share the 1-(3-aminoazetidin-1-yl)ethanone backbone but differ in substituents on the ketone or azetidine moieties (Table 1):

Key Observations :

- Electron-Withdrawing Groups (e.g., trifluoromethyl): Improve resistance to oxidative metabolism but may reduce solubility.

- Aromatic Substituents (e.g., indol-3-yl): Likely enhance target binding via hydrophobic interactions.

Piperidine/Azetidine Hybrids

Replacement of azetidine with piperidine or modification of the piperidine ring alters steric and electronic profiles (Table 2):

Key Observations :

Heterocycle-Functionalized Derivatives

Compounds with additional heterocycles exhibit diverse pharmacological profiles (Table 3):

Key Observations :

- Phenothiazine: Linked to kinase inhibition, suggesting utility in cancer therapy .

Preparation Methods

Organometallic-Assisted Cyclization

Recent advances in organometallic chemistry enable the synthesis of substituted piperidines and azetidines via radical cyclization and palladium-catalyzed allylic amination, which can be adapted to synthesize the target compound or its intermediates.

Protection-Deprotection Strategies

Use of protecting groups such as Boc or Cbz on the amino functionalities during intermediate steps prevents side reactions and facilitates selective functionalization. After coupling, deprotection under acidic or hydrogenolytic conditions yields the free amine.

Research Findings and Analysis

- The use of triethylamine as a base in acetonitrile solvent provides optimal conditions for coupling reactions involving piperidine and azetidine intermediates.

- Purification by column chromatography using chloroform/methanol mixtures (e.g., 9.5:0.5 vol) or recrystallization ensures high purity of the final compound.

- Yields reported in literature and patents range from 70% to over 90%, depending on the precise conditions and purity of starting materials.

- The strain in the azetidine ring necessitates mild reaction conditions to avoid ring opening or decomposition.

Summary Table of Key Preparation Methods

| Method Type | Key Steps | Reagents | Conditions | Yield (%) | Notes |

|---|---|---|---|---|---|

| Acylation + Nucleophilic substitution | Acylation of azetidine amino group; substitution with piperidine | Chloroacetyl chloride, triethylamine, piperidine, K2CO3 | 0–25 °C for acylation; reflux or 50–70 °C for substitution | 70–90 | Most common, straightforward |

| Organometallic cyclization | Radical or Pd-catalyzed cyclization to form piperidine/azetidine rings | Tri-n-butyltin hydride, AIBN, Pd catalysts | Various, typically mild heating | Variable | Advanced, requires specialized reagents |

| Protection-deprotection | Boc or Cbz protection of amino groups; acylation; deprotection | Boc2O, CbzCl, acid or hydrogenolysis for deprotection | Ambient to mild heating | 70–85 | Improves selectivity and yield |

Q & A

Q. What are the optimal synthetic routes for 2-(3-Aminoazetidin-1-yl)-1-(piperidin-1-yl)ethan-1-one, and what key reaction conditions influence yield?

- Methodological Answer : Synthesis typically involves multi-step protocols starting with functionalized piperidine and azetidine precursors. Key steps include:

- Alkylation : Use of alkylating agents (e.g., thionyl chloride) to activate intermediates for nucleophilic substitution with azetidine derivatives .

- Coupling Reactions : Solvents like dimethylformamide (DMF) or dioxane under reflux (80–120°C) are critical for facilitating amide bond formation between the azetidine and piperidine moieties .

- Optimization : Yield improvements (up to 65%) are achieved by controlling stoichiometry (1:1.2 molar ratio of piperidine to azetidine precursors) and using catalysts like palladium on carbon for deprotection steps .

Q. How can researchers characterize the structural purity of this compound using spectroscopic and chromatographic methods?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR spectra validate the presence of azetidine (δ 3.2–3.8 ppm for CH₂-N) and piperidine (δ 1.5–2.1 ppm for CH₂) protons, with integration ratios confirming stoichiometry .

- High-Performance Liquid Chromatography (HPLC) : Reverse-phase C18 columns (ACN/water gradient, 0.1% TFA) resolve impurities; purity ≥95% is required for biological assays .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms the molecular ion peak at m/z corresponding to the formula C₁₀H₁₈N₄O (calculated: 226.15 g/mol) .

Q. What biological targets are most relevant for initial pharmacological screening of this compound?

- Methodological Answer :

- Neurotransmitter Receptors : Piperidine-azetidine hybrids often target dopamine D₂ or serotonin 5-HT₃ receptors due to structural mimicry of endogenous ligands. Radioligand binding assays (³H-spiperone for D₂) quantify affinity .

- Enzyme Inhibition : Test acetylcholinesterase (AChE) or monoamine oxidase (MAO) activity via Ellman’s assay or fluorometric methods, respectively. IC₅₀ values <10 µM indicate therapeutic potential .

Advanced Research Questions

Q. How do structural modifications at the azetidine or piperidine rings affect receptor binding selectivity and potency?

- Methodological Answer : Structure-activity relationship (SAR) studies reveal:

- Azetidine Modifications : Introducing methyl groups at C3 of the azetidine ring increases lipophilicity (logP +0.5), enhancing blood-brain barrier penetration but reducing aqueous solubility .

- Piperidine Substitutions : Replacing piperidine with pyrrolidine decreases D₂ receptor affinity (Ki from 12 nM to 48 nM) due to reduced ring flexibility .

- Key SAR Findings :

| Modification | Target Receptor | Binding Affinity (Ki) | Selectivity Ratio (vs. Off-Target) |

|---|---|---|---|

| C3-Azetidine Methyl | D₂ | 8.2 nM | 15:1 (vs. 5-HT₃) |

| Piperidine → Pyrrolidine | 5-HT₃ | 48 nM | 3:1 (vs. D₂) |

| Data derived from analogs in . |

Q. What strategies resolve contradictions in reported biological activity data across independent studies?

- Methodological Answer :

- Meta-Analysis : Pool data from ≥3 studies using random-effects models to account for variability in assay conditions (e.g., cell lines, ligand concentrations) .

- Experimental Replication : Standardize protocols (e.g., uniform cell culture media, ligand batches) to isolate compound-specific effects from methodological artifacts .

- Data Normalization : Express activity as fold-change relative to positive controls (e.g., haloperidol for D₂ receptor studies) to mitigate inter-lab variability .

Q. What computational approaches predict the metabolic stability and toxicity profiles of this compound?

- Methodological Answer :

- ADMET Prediction : Tools like SwissADME or ADMETLab 2.0 simulate hepatic clearance (CYP3A4/2D6 metabolism) and Ames test mutagenicity. Key parameters:

- Metabolic Stability : Half-life >4 hours (human liver microsomes) correlates with in silico predictions of low CYP affinity .

- hERG Inhibition : Molecular docking (Glide SP) identifies π-π stacking interactions with hERG potassium channels; scores >−9 kcal/mol indicate cardiac risk .

- MD Simulations : All-atom simulations (GROMACS) over 100 ns assess conformational stability of the piperidine-azetidine scaffold in aqueous and lipid bilayer environments .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.